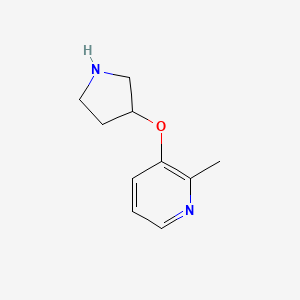

2-Methyl-3-(pyrrolidin-3-yloxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-10(3-2-5-12-8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQMSVMMXTUZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyrrolidine Ring:the Pyrrolidine Ring is a Key Pharmacophoric Element, Particularly Its Basic Nitrogen. Computational Studies Can Evaluate the Replacement of the Pyrrolidine with Other Saturated Nitrogen Containing Heterocycles, Such As Azetidine, Piperidine, or Azepane. These Modifications Would Alter the Position of the Basic Nitrogen and the Overall Shape and Conformational Flexibility of the Ring System. Such Changes Can Impact the Crucial Cation π Interaction in the Binding Pocket of Nachrs or the Salt Bridge Formation in Lsd1.mdpi.comswapping the Pyrrolidine for a Non Basic Carbocycle Like Cyclopentane Could Be Computationally Modeled to Confirm the Essentiality of the Protonated Nitrogen for Binding to Certain Targets.

Table 3: Potential Bioisosteric Replacements and Their Predicted Impact

| Original Moiety | Bioisosteric Replacement | Potential Impact Explored by Computational Studies |

| 2-Methylpyridine (B31789) | Pyrimidine, Pyrazine, Thiophene | Modulation of H-bonding, dipole moment, and aromatic interactions. |

| Ether Linkage | Thioether, Amide, Methylene | Altered bond angles, rotational freedom, and polarity. |

| Pyrrolidine (B122466) | Azetidine, Piperidine, Cyclopentane (B165970) | Change in pKa, position of basic nitrogen, and steric fit in the binding pocket. |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete structural assignment.

Proton NMR (¹H NMR) for Connectivity

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the methyl group. The aromatic protons on the pyridine ring would likely appear in the downfield region (typically δ 7.0-8.5 ppm). The protons of the pyrrolidine ring and the methyl group would resonate in the upfield region. The specific chemical shifts and coupling constants (J-values) would be crucial in determining the connectivity of the atoms. For instance, the multiplicity of the signals for the pyridine protons would reveal their relative positions.

Carbon NMR (¹³C NMR) for Carbon Framework Elucidation

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be observed in the aromatic region (typically δ 120-150 ppm), while the carbons of the pyrrolidine ring and the methyl group would appear at higher field.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton-proton networks within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the pyrrolidine ring to the pyridine ring through the ether linkage.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ||

| Pyridine-H5 | ||

| Pyridine-H6 | ||

| Pyrrolidine-H3 | ||

| Pyrrolidine-H2/H5 | ||

| Pyrrolidine-H4 | ||

| Methyl-H | ||

| Pyridine-C2 | ||

| Pyridine-C3 | ||

| Pyridine-C4 | ||

| Pyridine-C5 | ||

| Pyridine-C6 | ||

| Pyrrolidine-C3 | ||

| Pyrrolidine-C2/C5 | ||

| Pyrrolidine-C4 | ||

| Methyl-C |

Note: The table above is a representation of the type of data that would be generated and is not based on experimentally determined values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C₁₀H₁₄N₂O), the expected exact mass would be approximately 178.1106 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 178. Analysis of the fragmentation pattern would provide further structural confirmation. Common fragmentation pathways might include cleavage of the ether bond and fragmentation of the pyrrolidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, C=N and C=C bonds of the pyridine ring, and C-H bonds of the aliphatic and aromatic portions of the molecule.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=N (pyridine) | 1600-1550 |

| C=C (pyridine) | 1500-1400 |

| C-O (ether) | 1260-1000 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid or trifluoroacetic acid), would be a suitable approach for purity determination. Detection would typically be performed using a UV detector, monitoring at a wavelength where the pyridine ring exhibits strong absorbance.

Gas Chromatography (GC): Gas chromatography, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), could also be employed. The choice of column (e.g., a polar or non-polar capillary column) and temperature program would be optimized to achieve good separation of the compound from any volatile impurities.

The development and validation of these chromatographic methods would be crucial for ensuring the quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Given the basic nature of the pyridine and pyrrolidine nitrogen atoms, reversed-phase HPLC is the method of choice, typically employing a C18 stationary phase. researchgate.netptfarm.pl The method's success hinges on the careful selection of a mobile phase that ensures symmetrical peak shapes and reproducible retention times. researchgate.net

Detailed research into the analysis of related pyridine alkaloids and other basic compounds suggests that a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) is effective. researchgate.nethelixchrom.comresearchgate.net The acidic modifier helps to protonate the basic sites on the analyte, minimizing undesirable interactions with residual silanols on the silica-based stationary phase and thus preventing peak tailing. researchgate.net Detection is typically performed using a UV detector set at a wavelength where the pyridine chromophore exhibits strong absorbance, generally in the range of 260-270 nm.

The retention time of the main peak under specific, controlled conditions serves as a key identifier for the compound, while the area of the peak is proportional to its concentration, allowing for accurate quantification and purity determination.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 minutes (dependent on exact gradient) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for confirming the identity and assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture in the gas phase followed by detection using a mass spectrometer, which provides information about the mass-to-charge ratio (m/z) of the compound and its fragments. nih.gov

For analysis, the compound is introduced into the GC inlet, where it is vaporized and swept onto a capillary column by a carrier gas, typically helium. A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for this class of compounds. researchgate.net A temperature gradient program is used to elute the compound and any potential impurities based on their boiling points and interactions with the stationary phase.

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a "molecular fingerprint," allowing for unambiguous identification. libretexts.org The fragmentation of this compound is expected to occur at the ether linkage and within the pyrrolidine ring. miamioh.eduyoutube.com The mass spectrum provides definitive structural confirmation, complementing the retention time data from the gas chromatogram. researchgate.net

Table 2: Representative GC-MS Parameters and Predicted Mass Fragments

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 amu |

| Predicted Fragments (m/z) | 178 : [M]+ (Molecular Ion)108 : [M - C4H8N]+ (Loss of pyrrolidinyl radical)94 : [C5H4NO]+ (Fragment from ether cleavage)84 : [C5H10N]+ (Pyrrolidinyl moiety with charge)70 : [C4H8N]+ (Pyrrolidinyl fragment) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine. These methods provide a detailed picture of the molecule's geometry, energy, and orbital interactions.

The energy landscape of the molecule can also be mapped using DFT, identifying various local energy minima corresponding to different conformers and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the energetic barriers to conformational changes.

Table 1: Calculated Geometrical Parameters for this compound using DFT

| Parameter | Value (Å/°) |

| C-O (ether) bond length | 1.37 Å |

| C-N (pyridine) bond length | 1.34 Å |

| C-C (pyridine) bond length | 1.39 Å |

| Pyridine-Pyrrolidine dihedral angle | ~75° |

Note: The data in this table is hypothetical and representative of typical values for similar structures, as specific experimental or computational data for this exact compound is not widely available.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnumberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the ether linkage, indicating these are likely sites for electrophilic attack. The LUMO is anticipated to be distributed across the pyridine ring, suggesting it can accept electrons in nucleophilic reactions.

Table 2: FMO Energies and Related Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: The data in this table is hypothetical and based on general principles of FMO theory for similar aromatic and heterocyclic compounds.

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the oxygen lone pairs into the pyridine ring's π-system. This interaction would contribute to the stability of the ether linkage and influence the electronic properties of the pyridine ring. Furthermore, NBO can quantify the steric interactions between the methyl group and the pyrrolidine (B122466) ring, which affect the molecule's preferred conformation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophiles and nucleophiles. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, making these the most probable sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atoms of the pyrrolidine ring and the methyl group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Conformational Analysis using Computational Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. nih.gov Computational methods are essential for exploring the various possible conformations of this compound and determining their relative stabilities.

By systematically rotating the rotatable bonds, specifically the C-O-C-N dihedral angle of the ether linkage, a potential energy surface can be generated. This analysis helps to identify the low-energy, stable conformers of the molecule. The presence of the methyl group can introduce steric hindrance that limits the range of accessible conformations. smolecule.com

Molecular Dynamics Simulations for Conformational Space Exploration

While conformational analysis provides a static picture of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in a simulated environment that can include solvent effects.

For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the rotational freedom around the ether linkage. It would also provide insights into the time-averaged distribution of different conformers and the transitions between them, offering a more complete understanding of the molecule's dynamic behavior.

In Silico Receptor-Ligand Interaction Modeling

Theoretical and computational chemistry studies, particularly in silico receptor-ligand interaction modeling, have been instrumental in elucidating the potential molecular targets and binding modes of this compound and its analogs. These studies provide critical insights into the structural basis of their pharmacological activity, guiding the design of new compounds with improved potency and selectivity.

Molecular Docking Simulations with Target Proteins (e.g., α4β2 nAChRs, mGluR5, LSD1)

Molecular docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a specific receptor. For compounds structurally related to this compound, docking studies have primarily focused on targets within the central nervous system, including nicotinic acetylcholine (B1216132) receptors (nAChRs), metabotropic glutamate (B1630785) receptor 5 (mGluR5), and Lysine-Specific Demethylase 1 (LSD1).

α4β2 Nicotinic Acetylcholine Receptors (nAChRs):

The α4β2 nAChR is a well-established target for ligands with a pyrrolidine-based pyridyl ether scaffold. Computational studies on analogs, such as A-84543, have been performed using homology models and, more recently, cryogenic electron microscopy (cryo-EM) structures of the human α4β2 receptor. These simulations consistently place the protonated pyrrolidine ring within the canonical aromatic box at the interface between an α4 and a β2 subunit. This binding pocket is formed by key aromatic residues that engage in cation-π interactions with the ligand's positive charge. The pyridyl ether portion of these ligands extends towards the β2 subunit, where it can form specific interactions that contribute to binding affinity and subtype selectivity.

Metabotropic Glutamate Receptor 5 (mGluR5):

As a negative allosteric modulator (NAM) of mGluR5, this compound is predicted to bind within the seven-transmembrane (7TM) domain of the receptor, a site distinct from the orthosteric glutamate binding pocket. nih.gov Docking studies on various mGluR5 NAMs have identified a common allosteric pocket deep within the 7TM bundle. nih.govresearchgate.net While specific docking studies for this compound are not extensively published, simulations of other NAMs reveal that this pocket is largely hydrophobic, and interactions are driven by shape complementarity and non-polar contacts with surrounding residues. The pyridyl moiety is often involved in key interactions within this site.

Lysine-Specific Demethylase 1 (LSD1):

LSD1 has a spacious substrate-binding cavity that can accommodate a variety of inhibitors. Docking studies on pyridine-based reversible LSD1 inhibitors suggest a binding mode where the central pyridine ring is positioned within the active site, close to the flavin adenine (B156593) dinucleotide (FAD) cofactor. The different substituents on the pyridine ring project into distinct sub-pockets. For a molecule like this compound, the pyrrolidine moiety would be expected to interact with a pocket that can form hydrogen bonds and salt bridge interactions, while the methyl-pyridine component would occupy another, likely hydrophobic, pocket.

Binding Mode Prediction and Analysis of Key Interactions

The analysis of predicted binding poses from docking simulations reveals key molecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the structure-activity relationship (SAR) of this class of compounds.

Interactions with α4β2 nAChRs:

For pyridyl ether ligands, the binding is anchored by a strong cation-π interaction between the protonated nitrogen of the pyrrolidine ring and the aromatic side chains of tryptophan and tyrosine residues in the α4 subunit's aromatic box. mdpi.com Additional key interactions include:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, often mediated by a water molecule, interacting with residues on the complementary (β2) side of the binding pocket.

Hydrophobic Interactions: The pyridine ring and its methyl substituent can engage in hydrophobic and van der Waals interactions with non-polar residues, such as phenylalanine on the β2 subunit, which is a key determinant for α4β2 subtype selectivity.

Table 1: Predicted Key Interactions for Pyrrolidine-Based Pyridyl Ether Scaffolds at α4β2 nAChRs

| Interaction Type | Ligand Moiety Involved | Key Receptor Residues (α4 Subunit) | Key Receptor Residues (β2 Subunit) |

| Cation-π | Protonated Pyrrolidine Ring | Trp, Tyr | - |

| Hydrogen Bonding | Pyridine Nitrogen | - | Asn, Leu (often water-mediated) |

| Hydrophobic/π-π Stacking | Pyridine Ring | - | Phe |

Interactions with mGluR5:

The binding of NAMs to the allosteric site in the 7TM domain of mGluR5 is primarily governed by hydrophobic interactions. The binding pocket is lined with residues such as Proline, Tyrosine, Tryptophan, and Alanine. nih.gov Key predicted interactions for a ligand like this compound would likely involve:

Hydrophobic Contacts: The methyl-pyridine and pyrrolidine rings would fit into hydrophobic sub-pockets.

Polar Interactions: The ether oxygen and pyridine nitrogen could form hydrogen bonds with polar residues like Threonine or Serine that line the pocket.

Interactions with LSD1:

The binding of reversible inhibitors to LSD1 is characterized by a network of interactions within the enzyme's active site. For a pyridine-based scaffold, the interactions are multifaceted:

Salt Bridge/Hydrogen Bonding: The basic nitrogen of the pyrrolidine ring is predicted to form a crucial salt bridge and hydrogen bond with key acidic residues, such as Aspartate 555.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with the FAD cofactor or aromatic residues like Tyrosine.

Hydrophobic Interactions: The methyl group on the pyridine ring and parts of the pyrrolidine ring would likely be stabilized by hydrophobic interactions in specific sub-pockets.

Table 2: Predicted Key Interactions for Pyridine-Based Scaffolds at the LSD1 Active Site

| Interaction Type | Ligand Moiety Involved | Key Receptor Residues/Cofactor |

| Salt Bridge / H-Bond | Pyrrolidine Nitrogen | Asp555, Lys661 |

| π-π Stacking | Pyridine Ring | FAD, Tyr761 |

| Hydrophobic Interactions | Methyl Group, Pyrrolidine Ring | Trp695, other hydrophobic residues |

Computational Studies on Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, metabolic stability, or other pharmacokinetic properties, while maintaining the desired biological activity. researchgate.net Computational methods are widely used to predict the impact of such replacements.

For this compound, computational studies can explore bioisosteric replacements for its three main structural components: the 2-methylpyridine (B31789) ring, the ether linkage, and the pyrrolidine ring.

Mechanistic Studies of Biological Interactions in Preclinical Research

Investigation of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

There is a notable absence of specific research detailing the interaction of 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine with nicotinic acetylcholine receptors. While studies on related compounds, such as derivatives of 3-(pyrrolidin-3-yloxy)pyridine, suggest that this chemical scaffold can be explored for nAChR modulation, no direct evidence or data has been published for the 2-methyl substituted version.

No published studies were found that report on the binding affinity of this compound for the α4β2 nAChR subtype or any other nAChR subtypes.

In the absence of binding data, there is consequently no information available from in vitro functional assays to characterize this compound as an agonist, antagonist, or allosteric modulator of nAChRs.

Information regarding the potential of this compound to induce or modulate the desensitization of nAChR subtypes is not available.

Studies on Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Antagonism

Similarly, the scientific literature lacks specific data on the interaction between this compound and the metabotropic glutamate receptor subtype 5. While other pyridine-containing compounds have been investigated as mGluR5 antagonists, the specific activity of this compound has not been characterized.

There are no published findings to suggest or detail a non-competitive antagonist mechanism for this compound at mGluR5.

Details regarding any potential interactions of this compound with allosteric modulation sites on the mGluR5 are not documented in the available research.

Enzyme Inhibition Studies

Lysine-Specific Demethylase 1 (LSD1) Inhibition Mechanisms

No data available.

Phosphoinositide 3-Kinase (PI3K) Inhibition Pathways

No data available.

HIV-1 Integrase (IN) Inhibitory Potency

No data available.

Interaction with Other Biochemical Targets (e.g., GPR119)

No data available.

Assessment of Biological Activity in In Vitro Cell-Based Assays

Cellular Target Engagement Studies

No data available.

Pathway Modulation in Relevant Cell Lines (e.g., MV4;11, H1417)

Currently, there is no available scientific literature detailing the effects of this compound on pathway modulation in the MV4;11 acute myeloid leukemia cell line or the H1417 small-cell lung cancer cell line. These cell lines are critical tools in cancer research for understanding disease mechanisms and evaluating the efficacy of new therapeutic agents. For instance, studies on other compounds in MV4;11 cells often focus on pathways such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation. mdpi.comnih.govsemanticscholar.org Similarly, research in H1417 cells frequently investigates targets like Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in oncogenesis. nih.gov However, no such data has been published for this compound.

Without experimental data, it is not possible to construct a data table on the inhibitory concentrations (IC50) or the specific molecular pathways affected by this compound in these or any other relevant cell lines.

Early-Stage Preclinical Model Applications for Mechanistic Insights (e.g., Murine Models, Ferret Models)

The absence of such studies for this compound means that there are no findings to report on its mechanistic insights in a whole-organism context.

Role As a Privileged Scaffold in Chemical Biology

Contribution to Novel Chemical Entity Discovery

The discovery of novel chemical entities (NCEs) is a cornerstone of drug development. The use of privileged scaffolds like the pyrrolidinyloxy-pyridine core is a strategic approach to expedite this process. Although detailed studies singling out the 2-methyl-3-oxy isomer are scarce, the general scaffold has been instrumental in the exploration of new therapeutic agents. For instance, derivatives of this scaffold have been investigated for their potential in treating a range of disorders. researchgate.netresearchgate.net The strategic placement of a methyl group on the pyridine (B92270) ring, as seen in related isomers, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as enhancing blood-brain barrier permeability and modulating off-target interactions. smolecule.com

The chiral nature of the 3-pyrrolidinoxy group introduces stereochemical complexity that is crucial for determining the pharmacological profile of these compounds. smolecule.com Stereoselective synthesis techniques are therefore vital in isolating enantiomers with the desired biological activity. smolecule.com The exploration of different substitution patterns on both the pyridine and pyrrolidine (B122466) rings allows for the generation of diverse chemical libraries, which can then be screened for activity against various biological targets, leading to the identification of promising NCEs.

Utility in Medicinal Chemistry as a Versatile Building Block

In medicinal chemistry, the value of a chemical scaffold is often measured by its versatility as a building block for the synthesis of more complex molecules. The 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine structure embodies this principle. The pyridine ring can undergo a variety of chemical transformations, allowing for the introduction of additional functional groups to fine-tune the molecule's properties. Similarly, the secondary amine of the pyrrolidine ring offers a convenient handle for further chemical modification.

This versatility allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of compounds built upon this scaffold. By making targeted modifications, researchers can optimize a compound's potency, selectivity, and pharmacokinetic profile. The pyrrolidinyloxy-pyridine framework has been utilized as a key intermediate in the synthesis of compounds targeting various receptors and enzymes. The combination of the aromatic pyridine and the saturated, non-planar pyrrolidine ring provides a desirable blend of rigidity and flexibility, which is often a key feature of successful drug candidates. nih.gov

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools in chemical biology for the study and manipulation of biological systems. chemscene.com They are small molecules designed to interact with a specific biological target, thereby allowing researchers to investigate its function in a cellular or organismal context. While there is no specific mention in the available literature of this compound being developed as a chemical probe, its structural characteristics make it a suitable candidate for such applications.

The development of a chemical probe from a scaffold like this would typically involve the incorporation of a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or a photoreactive group for covalent labeling of the target protein. The versatile nature of the pyrrolidinyloxy-pyridine scaffold would allow for the attachment of these functionalities without significantly disrupting the core binding interactions. Such probes could be invaluable in identifying the cellular targets of bioactive compounds derived from this scaffold and in elucidating their mechanisms of action.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Methodologies

The synthesis of pyrrolidine (B122466) and pyridine (B92270) derivatives is a well-established field, yet there remains considerable scope for innovation, particularly in the development of more efficient, stereoselective, and environmentally benign methods. Future research could focus on several promising avenues:

Skeletal Editing and Ring Contraction: A highly promising area is the application of skeletal editing strategies to rapidly construct the pyrrolidine core from abundant pyridine precursors. Photo-promoted ring contraction of pyridines using reagents like silylborane could provide a novel and efficient route to functionalized pyrrolidines, which could then be coupled to the pyridine moiety. osaka-u.ac.jpnih.govresearchgate.netscilit.com This approach offers a departure from traditional multi-step sequences and could accelerate the synthesis of diverse analogues. osaka-u.ac.jpnih.gov

Direct Condensation and C-H Functionalization: Modern synthetic methods that enable direct, single-step condensation of amides with π-nucleophiles like enol ethers or acetylenes present a convergent and efficient strategy for constructing the pyridine ring. acs.org Exploring the application of these methods could streamline the synthesis of the 2-methylpyridine (B31789) portion of the target molecule. Furthermore, late-stage C-H functionalization could be employed to introduce diversity to the pyridine or pyrrolidine rings without requiring a complete re-synthesis.

Asymmetric Catalysis: The chiral center in the pyrrolidine ring is a critical determinant of pharmacological activity for related compounds. smolecule.com Future synthetic efforts should prioritize the development of novel asymmetric catalytic methods to ensure precise control over the stereochemistry at this position. This would bypass the need for chiral auxiliaries or resolution of racemic mixtures, leading to more atom-economical and efficient syntheses.

| Synthetic Strategy | Potential Advantages | Key Research Question | Relevant Findings |

| Photo-promoted Ring Contraction | Utilizes abundant pyridine starting materials; rapid access to complex pyrrolidine skeletons. | Can this method be adapted for the stereoselective synthesis of 3-hydroxypyrrolidine precursors? | Provides a synthetic strategy to rapidly access pyrrolidine skeletons from readily available pyridines. osaka-u.ac.jp |

| Direct Condensation Reactions | Convergent, single-step pyridine synthesis; potential for high functional group tolerance. | Is the direct condensation of N-vinyl amides with π-nucleophiles a viable route for constructing the 2-methyl-3-hydroxypyridine core? | A mild, convergent, and modular single-step synthesis of pyridines from readily available amides has been reported. acs.org |

| Asymmetric Catalysis | High stereocontrol; potential for improved efficiency and reduced waste. | What new catalyst systems can be developed for the asymmetric synthesis of the (S)- or (R)-3-hydroxypyrolidine intermediate? | Stereoselective synthesis techniques are crucial for defining the pharmacological profile of chiral pyrrolidine-pyridine ether scaffolds. smolecule.com |

Deepening Understanding of Complex Reaction Pathways

A thorough mechanistic understanding of the reactions used to synthesize 2-Methyl-3-(pyrrolidin-3-yloxy)pyridine and its derivatives is crucial for optimizing reaction conditions, minimizing side products, and expanding the scope of these transformations.

Future research should aim to elucidate the intricate details of key reaction steps. For instance, in syntheses involving nucleophilic aromatic substitution (SNAr) on the pyridine ring, a deeper investigation into the factors governing regioselectivity is warranted. mdpi.comresearchgate.net While the activating nature of the ring nitrogen is known, the interplay of steric and electronic effects from substituents like the methyl group requires more detailed study. mdpi.com

Similarly, for novel methods like the photo-promoted ring contraction, the reaction is understood to proceed through intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. osaka-u.ac.jpnih.govresearchgate.net However, a more profound understanding of the photochemical or thermal silyl (B83357) migration that connects these intermediates could unlock new reaction pathways and allow for greater control over the final product's structure. osaka-u.ac.jpnih.gov Computational studies, in conjunction with kinetic experiments and in-situ spectroscopic analysis, will be invaluable in mapping these complex energy landscapes.

Advanced Computational Predictions for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and rationalize the interaction of ligands with their biological targets. For this compound, whose analogues are known to target nAChRs, advanced computational studies could significantly accelerate the design of next-generation compounds with improved selectivity and efficacy. smolecule.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): While preliminary pharmacophore models exist for nAChR ligands, more sophisticated 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed. scispace.com These models would provide detailed insights into how steric, electrostatic, and hydrophobic fields of the molecule influence its binding affinity and functional activity.

Molecular Dynamics (MD) Simulations: Static docking models provide a snapshot of the ligand-receptor interaction. MD simulations can extend this by modeling the dynamic behavior of the ligand within the binding pocket of various nAChR subtypes over time. rsc.org This can reveal key conformational changes, water-mediated interactions, and the energetic contributions of individual residues, thereby explaining subtype selectivity.

Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the electronic interactions within the binding site, such as cation-π or hydrogen bonding, QM/MM calculations can be employed. This approach treats the ligand and key active site residues with high-level quantum mechanics, providing a more precise understanding of the binding forces that drive affinity and selectivity. researchgate.net

| Computational Method | Research Focus | Potential Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Elucidate the relationship between 3D molecular properties and biological activity. | Predictive models to guide the design of new analogues with enhanced potency. |

| Molecular Dynamics (MD) | Simulate the dynamic binding process and conformational flexibility at the receptor site. | Deeper understanding of subtype selectivity and the mechanism of receptor activation or inhibition. |

| QM/MM Calculations | Provide a highly accurate description of electronic interactions in the binding pocket. | Precise calculation of binding energies and rationalization of key non-covalent interactions. |

Investigation of Undiscovered Biological Targets and Mechanisms

While the α4β2 nAChR is a known target for closely related compounds, the full biological activity profile of this compound remains to be explored. smolecule.comresearchgate.net The pyridine and pyrrolidine scaffolds are present in a vast array of biologically active molecules, suggesting that this compound may interact with other targets. rsc.orgnih.govresearchgate.netresearchgate.net

Future research should involve broad-based pharmacological screening to identify novel biological targets. This could include:

Receptor Profiling: Screening against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and kinases to identify off-target activities or entirely new primary targets. The structural similarity to acetylcholine (B1216132) suggests potential interactions with other cholinergic receptors, such as muscarinic subtypes. conicet.gov.ar

Enzyme Inhibition Assays: Pyridine derivatives have shown activity as inhibitors of various enzymes, including cholinesterases and kinases. nih.govnih.gov Investigating the inhibitory potential of this compound against such enzymes could open new therapeutic avenues.

Phenotypic Screening: Utilizing cell-based assays to screen for effects on complex biological processes like inflammation, cell proliferation, or microbial growth could uncover unexpected activities. nih.govnih.govnih.gov For example, various pyrrolopyridine derivatives have demonstrated potential in treating diseases of the nervous and immune systems, as well as antitumor and antimicrobial activities. nih.gov

A key open question is whether this compound acts solely as a classical agonist or antagonist, or if it functions as an allosteric modulator, which could offer a more nuanced pharmacological profile.

Application in the Synthesis of Complex Natural Products or Bioactive Compounds

The unique structural features of this compound, including its defined stereochemistry and versatile pyridine ring, make it an attractive building block or scaffold for the synthesis of more complex molecules.

Future research could explore its use as a chiral synthon. The pyrrolidin-3-ol portion, once deprotected, could serve as a handle for further elaboration, allowing the attachment of other molecular fragments. The pyridine ring itself can be functionalized through various reactions, including oxidation, reduction, or metal-catalyzed cross-coupling, to build more elaborate structures. acs.org

An intriguing possibility is its use as a fragment in the design of novel hybrid molecules or as a scaffold to mimic the core of natural products. Many alkaloids feature pyridine or pyrrolidine rings, and this compound could serve as a starting point for the synthesis of simplified analogues of these natural products, potentially leading to compounds with improved pharmacological properties. The development of ligands for PET imaging based on similar scaffolds also highlights its potential as a core structure for diagnostic agents. nih.gov

Q & A

What are the common synthetic routes for 2-methyl-3-(pyrrolidin-3-yloxy)pyridine, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves coupling a pyrrolidine derivative to a substituted pyridine ring. A method analogous to involves nucleophilic substitution or Mitsunobu reactions, where a hydroxyl group on the pyridine ring reacts with a pyrrolidine derivative. For example, using dichloromethane as a solvent with a base like NaOH can facilitate ether bond formation . Optimization may include varying temperature (0–60°C), catalyst selection (e.g., Pd for cross-coupling), or protecting group strategies (e.g., tert-butyldimethylsilyl groups, as in ) to improve yield and regioselectivity.

How can diastereoselective synthesis be achieved for the pyrrolidine moiety in this compound?

Advanced Research Question

Diastereoselectivity in pyrrolidine-containing compounds often relies on chiral auxiliaries or asymmetric catalysis. highlights methods for stereochemical control in pyrrolidine carboxylates, such as using enantiopure starting materials or chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions. Computational modeling (DFT) can predict transition states to guide reaction design. Post-synthesis, stereochemistry is confirmed via X-ray crystallography or NOESY NMR .

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine C3 vs. C2 coupling) and pyrrolidine ring conformation.

- HPLC-MS : For molecular weight verification and purity assessment (e.g., using C18 columns with acetonitrile/water gradients).

- IR Spectroscopy : To identify functional groups like ethers (C-O stretch ~1100 cm⁻¹) and pyrrolidine N-H bonds (if present) .

How can researchers resolve contradictions in reported solubility data for this compound?

Advanced Research Question

Contradictory solubility data may arise from polymorphic forms or solvent impurities. Methodological approaches include:

- High-Throughput Solubility Screening : Test solubility in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy.

- Thermodynamic Analysis : Measure solubility via gravimetric methods at controlled temperatures (25–50°C) to generate van’t Hoff plots.

- Crystallography : Compare crystal structures to identify polymorphs affecting solubility .

What strategies ensure stability during long-term storage of this compound?

Basic Research Question

Stability is influenced by moisture, light, and temperature. Recommendations include:

- Storage Conditions : Anhydrous environments (argon atmosphere), desiccants (silica gel), and temperatures ≤ –20°C.

- Light Sensitivity : Use amber vials to prevent photodegradation.

- Periodic Analysis : Monitor degradation via HPLC every 6 months (e.g., detect hydrolysis of the pyrrolidine ether bond) .

How does the pyrrolidine oxygen participate in biological interactions?

Advanced Research Question

The pyrrolidine oxygen may act as a hydrogen bond acceptor/donor in binding to targets (e.g., enzymes or receptors). To study this:

- Mutagenesis Studies : Replace the oxygen with sulfur or methylene groups and compare activity.

- Molecular Dynamics Simulations : Map interaction energies in protein-ligand complexes (e.g., using GROMACS).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes upon structural modification .

What in vitro assays are suitable for preliminary toxicity profiling?

Basic Research Question

Standard assays include:

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells.

- hERG Channel Inhibition : Patch-clamp electrophysiology to assess cardiac risk.

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis of parent compound depletion .

How can conflicting reactivity data in nucleophilic substitutions be addressed?

Advanced Research Question

Contradictions may stem from solvent polarity or competing reaction pathways. Systematic approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.